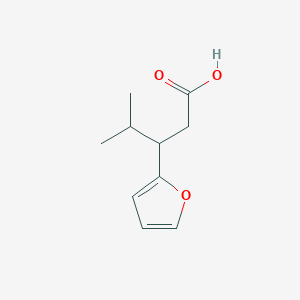

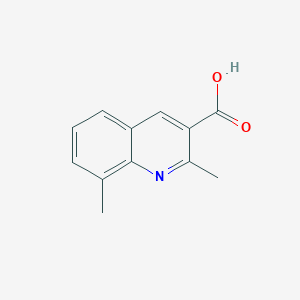

3-呋喃-2-基-4-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Furan-2-yl-4-methyl-pentanoic acid is a compound that can be associated with furan derivatives, which are of significant interest in the field of organic chemistry due to their potential applications in various industries, including pharmaceuticals, fragrances, and food. Although the specific compound is not directly studied in the provided papers, the research on furan derivatives and their reactions can offer insights into its chemical behavior and synthesis.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the study of the reaction of alkyllithium reagents with furan-3-carboxylic acid led to the synthesis of 4-(furan-3'-yl)-1-methylbutyltriphenylphosphonium iodide, showcasing the potential routes to synthesize furan-containing compounds . Similarly, the conversion of furfural derivatives into high-value alcohols, as seen in the selective hydrogenolysis of 2-methyltetrahydrofuran, indicates the versatility of furan derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. This structure imparts unique electronic and steric properties to the compounds. For example, the restricted rotation about the bond in a furan derivative was observed in the NMR spectrum of a multiply functionalized furan, indicating the impact of the furan ring on the compound's conformation .

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions, often forming complex mixtures of products. The reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide produced a wide range of sulfur-containing compounds, demonstrating the reactivity of furan derivatives under certain conditions . Additionally, the conversion of furfural derivatives into alcohols and esters further exemplifies the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their functional groups and molecular structure. For instance, the quantification of volatile furan derivatives in heated meat suggests that these compounds have significant odorant properties, which can contribute to the flavor profile of foods . The reactivity of furan derivatives with nucleophiles, electrophiles, and various catalysts also highlights their chemical versatility and potential for transformation into a wide range of products .

科学研究应用

化学合成和反应

3-呋喃-2-基-4-甲基戊酸及其衍生物在各种化学合成和反应过程中至关重要。例如,NaOH 催化的缩合反应涉及乙酰丙酸和生物质衍生的呋喃醛,导致形成 (E)-6-[5-(羟甲基)呋喃-2-基]-己-4-氧代-5-烯酸和 (E)-3-[5-(羟甲基)呋喃-2-基]亚甲基-4-氧代戊酸等产物,表明呋喃衍生物在有机合成和工业应用中的作用 (Amarasekara 等,2015).

生物精炼和燃料生产

该化合物在生物精炼领域有应用。例如,研究表明糠醛及其衍生物(与 3-呋喃-2-基-4-甲基戊酸密切相关)在生产高碳燃料前体中的效用。该研究证明了木质纤维素木糖衍生的糠醛可有效用于生产多功能呋喃平台分子,突出了呋喃衍生物在可持续燃料替代品开发中的相关性 (Gebresillase 等,2018).

微生物发酵和生物燃料生产

此外,该化合物在微生物发酵和生物燃料生产中找到了应用。对戊醇异构体的研究,包括与 3-呋喃-2-基-4-甲基戊酸结构类似的化合物,表明它们具有作为生物燃料的潜力。氨基酸底物的微生物发酵展示了此类呋喃衍生物在生物工程和可再生能源领域的相关性 (Cann & Liao,2009).

风味和香气化合物

此外,呋喃化合物的衍生物在风味和香气化合物的形成中起着重要作用。涉及核糖和半胱氨酸之间的美拉德反应的研究揭示了 2-甲基-3-呋喃硫醇等硫香气化合物的形成,其中呋喃部分起着至关重要的作用。这展示了该化合物在食品化学和香料工业中的重要性 (Cerny & Davidek,2003).

安全和危害

属性

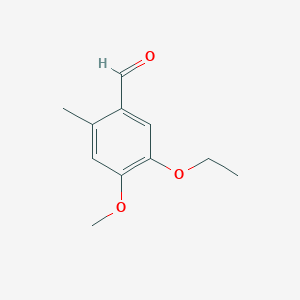

IUPAC Name |

3-(furan-2-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZKIOEYOOAEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Furan-2-yl-4-methyl-pentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

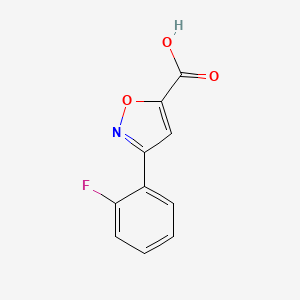

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

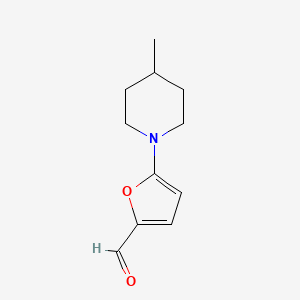

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)